molecular formula C31H23CuF3N2P B1433776 (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) CAS No. 1334890-93-5

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

Cat. No.: B1433776
CAS No.: 1334890-93-5
M. Wt: 575 g/mol
InChI Key: AKGOGTMOALVICI-UHFFFAOYSA-N
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Description

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) (CAS: 1334890-93-5) is a mononuclear copper(I) complex featuring a mixed-ligand architecture. Its molecular formula is C₃₁H₂₃CuF₃N₂P, with a molecular weight of 575.04 g/mol. The compound consists of a 1,10-phenanthroline (phen) ligand, a trifluoromethyl (CF₃) group, and a triphenylphosphine (PPh₃) ligand coordinated to a central copper(I) ion. It is thermally stable, soluble in organic solvents like dichloromethane, and typically stored at 2–8°C under inert conditions to prevent oxidation .

This complex is primarily employed as a trifluoromethylating agent in organic synthesis. It facilitates the introduction of CF₃ groups into aryl iodides, terminal alkynes, and organoboron reagents under mild conditions, tolerating functional groups such as aldehydes, nitro groups, and esters .

Preparation Methods

Preparation Methods of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

General Synthetic Route

The principal preparative method involves the reaction of 1,10-Phenanthroline with (Trifluoromethyl)tris(triphenylphosphine)copper(I) in dry, inert solvents. This ligand substitution reaction replaces one triphenylphosphine ligand with 1,10-Phenanthroline to yield the target complex.

  • Reaction Scheme:

    $$
    \text{(Trifluoromethyl)tris(triphenylphosphine)copper(I)} + \text{1,10-Phenanthroline} \rightarrow \text{(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)} + \text{triphenylphosphine}
    $$

  • Typical Conditions:

    • Solvent: Dry, oxygen-free solvents such as tetrahydrofuran (THF) or acetonitrile.
    • Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation and moisture contamination.
    • Temperature: Ambient to slightly elevated temperatures (20–40 °C) to facilitate ligand exchange.
    • Time: Several hours to overnight stirring to ensure complete reaction.

Detailed Experimental Procedure

A representative preparation involves:

  • Preparation of (Trifluoromethyl)tris(triphenylphosphine)copper(I):
    Copper(I) chloride is reacted with triphenylphosphine in an inert atmosphere, followed by the introduction of a trifluoromethylating agent such as trifluoromethyltrimethylsilane. The reaction is carried out under rigorously anhydrous and oxygen-free conditions to yield the tris-ligated copper complex.

  • Ligand Exchange with 1,10-Phenanthroline:
    The tris-ligated copper complex is dissolved in dry solvent, and an equimolar amount of 1,10-Phenanthroline is added. The mixture is stirred under inert atmosphere, allowing the bidentate phenanthroline to displace one triphenylphosphine ligand, forming the desired complex.

  • Isolation and Purification:
    The product is typically isolated by precipitation or crystallization, followed by filtration under inert conditions. It is often stored under inert gas at low temperatures (recommended below 15 °C) to maintain stability.

Research Findings and Practical Notes

  • The ligand substitution approach is favored due to the stability and accessibility of the tris(triphenylphosphine) precursor complex, which can be efficiently converted to the phenanthroline complex under mild conditions.
  • The use of strictly anhydrous and oxygen-free conditions is critical to prevent oxidation of copper(I) to copper(II) and degradation of the trifluoromethyl ligand.
  • The presence of bulky triphenylphosphine ligands stabilizes the copper(I) center, facilitating controlled ligand exchange without decomposition.
  • Stock solutions should be aliquoted and stored at low temperatures to preserve activity and avoid repeated freeze-thaw cycles that can degrade the complex.
  • The complex’s solubility can be enhanced by gentle heating (up to 37 °C) and ultrasonic treatment during stock solution preparation.

Chemical Reactions Analysis

Types of Reactions

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) center with the 1,10-phenanthroline ligand, trifluoromethyl group, and triphenylphosphine ligand. This coordination creates a unique electronic environment that enhances the reactivity of the copper center. The trifluoromethyl group, being an electron-withdrawing substituent, makes the copper center more electrophilic, thereby facilitating reactions such as trifluoromethylation .

Comparison with Similar Compounds

Comparison with Similar Copper(I) Complexes

Structural and Ligand Variations

Copper(I) complexes with phenanthroline and phosphine ligands are widely studied for their tunable electronic properties and catalytic applications. Key structural analogs include:

Compound Name Ligands/Substituents CAS Number Key Features
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate Phen, 2×PPh₃, NO₃⁻ 33989-10-5 Used in decarboxylative cross-coupling reactions ; nitrate acts as a counterion .
Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) Phen, PPh₃, Br⁻ 25753-84-8 Bromide ligand enhances electrophilicity ; applied in C–C bond-forming reactions .
Iodo(1,10-phenanthroline)(triphenylphosphine)copper(I) Phen, PPh₃, I⁻ N/A Iodide substituent increases redox stability ; studied in DNA cleavage and catalysis .
Diethoxyphosphoryl-phenanthroline copper(I) complexes Phosphorylated phen, PPh₃ N/A Modified phenanthroline improves catalytic efficiency in Sonogashira and C–P bond-forming reactions .

Electronic and Reactivity Differences

  • Trifluoromethyl (CF₃) vs. Halides (Br⁻, I⁻) : The CF₃ group in the target compound is a strong electron-withdrawing group, enhancing its electrophilic trifluoromethylation capability. In contrast, bromide or iodide ligands favor nucleophilic substitution or oxidative addition pathways .
  • Phosphine Ligand Effects: Triphenylphosphine (PPh₃) stabilizes the copper(I) center via π-backbonding, but substituents on phenanthroline (e.g., phosphoryl groups in ) can modulate redox potentials and catalytic activity .

Catalytic Performance

  • Trifluoromethylation : The target compound achieves >90% yields in trifluoromethylation of aryl iodides at room temperature, outperforming traditional CuCF₃ reagents that require higher temperatures .
  • The nitrate adduct (CAS 33989-10-5) excels in decarboxylative cross-coupling due to its labile nitrate counterion .
  • Photophysical Properties : Complexes like [6-(Furan-2-yl)-2,2′-bipyridine]bis(triphenylphosphine)Cu(I) exhibit strong luminescence (λem ≈ 600 nm), whereas the trifluoromethyl derivative’s emission is quenched due to the electron-withdrawing CF₃ group .

Limitations and Challenges

  • Cost : Triphenylphosphine ligands and specialized CF₃ precursors increase synthesis costs compared to halide-based complexes .

Biological Activity

The compound (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) represents a class of copper(I) complexes that have garnered attention due to their unique photophysical properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound consists of a copper(I) center coordinated by 1,10-phenanthroline, a trifluoromethyl group, and triphenylphosphine. The coordination environment around the copper ion is crucial for its biological activity and photophysical properties.

Structural Formula

Cu+ C12H8N2)(CF3)(C18H15P)\text{Cu}^+\text{ C}_{12}\text{H}_8\text{N}_2)(\text{CF}_3)(\text{C}_{18}\text{H}_{15}\text{P})

Photophysical Properties

Research indicates that copper(I) complexes with 1,10-phenanthroline exhibit significant photophysical properties. For instance, studies have shown that these complexes can display luminescence with emission maxima around 580 nm in solution, attributed to charge transfer transitions . Such properties are essential for applications in biological imaging and sensing.

Biological Activity

The biological activity of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) has been explored in various contexts:

Anticancer Activity

Several studies have investigated the anticancer potential of copper(I) complexes. For example, a study demonstrated that certain copper(I) complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The mechanism involves the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Antimicrobial Properties

Copper complexes have been noted for their antimicrobial properties. Research indicates that (1,10-phenanthroline)copper(I) complexes can inhibit the growth of various bacterial strains. The mechanism is believed to involve the interaction of copper ions with microbial cell membranes, leading to increased permeability and cell death .

Case Study 1: Anticancer Activity in Breast Cancer Models

In a study involving breast cancer cell lines, treatment with (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) resulted in a significant reduction in cell viability. The compound was shown to induce apoptosis through ROS generation, confirmed by flow cytometry analysis .

TreatmentCell Viability (%)Apoptotic Cells (%)
Control1005
Copper Complex3040

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The results indicated that the copper complex exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating its potential as an antimicrobial agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25

Q & A

Q. What are the standard synthetic protocols for preparing (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)?

Basic Question
The complex is synthesized via a two-step ligand substitution reaction. First, [Cu(Ot-Bu)]₄ is treated with 1,10-phenanthroline in anhydrous tetrahydrofuran (THF) under inert atmosphere, forming a phenanthroline-copper intermediate. Subsequently, (trifluoromethyl)trimethylsilane (CF₃TMS) is added to yield the final product. Critical parameters include strict exclusion of moisture, use of dry solvents, and reaction monitoring via ¹⁹F NMR to confirm CF₃ group incorporation .

Q. What are the primary applications of this complex in organic synthesis?

Basic Question
This reagent enables:

  • Trifluoromethylation of aryl iodides : Efficient coupling with both electron-rich and electron-deficient substrates under mild conditions (e.g., 60°C, 12–24 hours), tolerating functional groups like aldehydes, nitro, and esters .
  • Oxidative trifluoromethylation of organoboron reagents : Converts aryl/vinyl boronic acids to trifluoromethylated products using oxidants like K₂S₂O₈ .
  • C–H activation of terminal alkynes : Forms trifluoromethylated alkynes via radical pathways .

Q. How does ligand substitution impact catalytic efficiency in cross-coupling reactions?

Advanced Question
Ligand architecture significantly modulates reactivity:

  • Triphenylphosphine (PPh₃) : Enhances stability and solubility but may reduce turnover frequency due to steric bulk.
  • 1,10-Phenanthroline : Rigid π-conjugated structure stabilizes Cu(I) and facilitates electron transfer, critical for trifluoromethyl radical generation .
    Comparative studies with bis(phenanthroline)copper(I) complexes show lower activity, highlighting the necessity of PPh₃ for balanced steric/electronic effects . Characterization via X-ray crystallography and cyclic voltammetry is recommended to assess ligand effects .

Q. How can computational methods validate reaction mechanisms involving this complex?

Advanced Question
Density functional theory (DFT) simulations reproduce experimental reaction pathways, such as:

  • Fluoroalkylation of benzoic acid chlorides : Modeling the [(phen)Cu(PPh₃)CF₃] intermediate’s geometry and charge distribution predicts nucleophilic attack on the acyl chloride.
  • Solvent effects : THF’s low polarity stabilizes the Cu(I) complex, while poor solubility of byproducts (e.g., [(phen)Cu(PPh₃)Cl]) drives precipitation, shifting equilibrium toward product formation .
    Benchmarking DFT results against experimental yields (e.g., 70–95% in aryl iodide trifluoromethylation) ensures accuracy .

Q. What safety precautions are essential when handling this complex?

Basic Question

  • Hazards : Skin/eye irritation (H315, H319); acute toxicity if ingested (H302+H312) .
  • Handling : Use gloveboxes or Schlenk lines under N₂/Ar. Equip with nitrile gloves, sealed goggles, and lab coats.
  • Storage : 2–8°C in amber glass bottles to prevent light/thermal degradation .
  • Waste disposal : Incinerate via hazardous waste facilities; avoid aqueous release despite low aquatic toxicity .

Q. How can electronic structure analysis elucidate photophysical properties?

Advanced Question

  • UV-Vis spectroscopy : Monitor MLCT (metal-to-ligand charge transfer) transitions at ~450 nm, influenced by phenanthroline’s π* orbitals .
  • DFT calculations : Map frontier molecular orbitals to identify contributions from Cu(I) d-orbitals and phenanthroline’s nitrogen lone pairs. For example, HOMO-LUMO gaps correlate with luminescence quantum yields in related Cu(I) complexes .
  • Low-temperature spectroscopy : Resolve emission bands from singlet/triplet states in rigid matrices (e.g., 77 K glass) .

Q. How to optimize reaction conditions for challenging substrates?

Advanced Question

  • Sterically hindered aryl iodides : Increase catalyst loading (5–10 mol%) and reaction time (48 hours) .
  • Electron-deficient substrates : Add Lewis acids (e.g., Zn(OTf)₂) to activate electrophiles .
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility-limited reactions, though THF remains optimal for most cases .

Q. What analytical techniques confirm complex purity and structure?

Basic Question

  • Elemental analysis : Verify C, H, N, and Cu content (e.g., C₁₃H₈CuF₃N₂, MW 312.76) .
  • ¹H/¹⁹F NMR : Characterize phenanthroline protons (δ 8.5–9.5 ppm) and CF₃ groups (δ −60 ppm in ¹⁹F NMR) .
  • X-ray crystallography : Resolve Cu(I) coordination geometry (e.g., tetrahedral vs. trigonal planar) .

Q. How does this complex compare to other Cu-based trifluoromethylation catalysts?

Advanced Question

Catalyst Substrate Scope Turnover Frequency Stability
[(phen)Cu(PPh₃)CF₃]Broad (aryl iodides, alkynes)High (≥90% yield)Air-sensitive, requires inert conditions
CuSCF₃Limited to thiolationModerateMoisture-sensitive
[Cu(phen)₂]⁺Narrow (electron-rich arenes)LowStable in air

Q. What strategies address contradictory data in catalytic performance studies?

Advanced Question

  • Reproducibility checks : Ensure anhydrous conditions and consistent substrate purity.
  • Mechanistic probes : Use radical traps (TEMPO) to confirm/refute radical pathways .
  • In situ monitoring : Employ IR or Raman spectroscopy to detect intermediates (e.g., CF₃• radicals) .

Properties

IUPAC Name

copper(1+);1,10-phenanthroline;trifluoromethane;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;/q;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOGTMOALVICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23CuF3N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334890-93-5
Record name (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)
(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

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